BOC-TRANEXAMIC ACID

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of BOC-TRANEXAMIC ACID typically involves the protection of the amino group of tranexamic acid with a BOC group. This can be achieved by reacting tranexamic acid with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the BOC group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Table 1: Representative Amide Derivatives Synthesized from Boc-Tranexamic Acid

| Derivative | Coupling Partner | Yield | Reaction Time |

|---|---|---|---|

| 18 | Glycine tert-butyl ester (14 ) | 62% | 30 min |

| 20 | 4-(Aminomethyl)benzoic acid ethyl ester (15 ) | 68% | 30 min |

| 22 | 6-Aminocaproic acid ethyl ester (17 ) | 77% | 30 min |

Deprotection and Hydrolysis

Post-coupling modifications involve sequential removal of protecting groups:

-

Ester Hydrolysis :

The tert-butyl or ethyl ester groups in derivatives like 18–25 are hydrolyzed under basic conditions (e.g., NaOH or LiOH) to regenerate free carboxylic acids . -

Boc Deprotection :

The Boc group is removed using trifluoroacetic acid (TFA) in DCM, yielding the free amine. This step is essential for generating biologically active tranexamic acid derivatives .

Table 2: DNA-Binding Affinity of Select Derivatives

| Derivative | Amino Acid Side Chain | Hypochromism (%) |

|---|---|---|

| 1 | Histidine | 35% |

| 3 | Glutamic acid | 28% |

| 5 | Serine | 22% |

Key Findings

-

Boc protection enhances synthetic control, enabling regioselective amide bond formation without side reactions .

-

Derivatives with aromatic or charged side chains (e.g., histidine) exhibit superior DNA interaction, suggesting potential for targeted drug delivery .

-

Deprotection protocols (e.g., TFA treatment) are efficient, with minimal degradation observed under optimized conditions .

科学研究应用

Pharmaceutical Development

Role in Antifibrinolytic Agents

BOC-tranexamic acid is primarily utilized as an intermediate in the synthesis of antifibrinolytic agents. These agents are critical in managing bleeding disorders and are particularly useful in surgical settings where blood loss needs to be controlled. Tranexamic acid itself inhibits fibrinolysis by blocking the lysine-binding sites on plasminogen, thereby stabilizing fibrin clots and reducing excessive bleeding during operations such as cardiac surgeries and trauma management .

Clinical Applications

The clinical applications of tranexamic acid include:

- Cardiac Surgery : Reducing blood loss during and after surgery.

- Trauma Care : Effective in managing hemorrhage in trauma patients.

- Gynecological Procedures : Used for conditions like menorrhagia to control menstrual bleeding .

Biochemical Research

Studying Coagulation Mechanisms

Researchers utilize this compound to investigate the mechanisms of blood coagulation and fibrinolysis. Understanding these processes is vital for developing new therapeutic strategies for various bleeding disorders. The compound helps elucidate the pathways involved in coagulation, leading to potential advancements in treatment protocols .

Cosmetic Formulations

Skin Care Applications

In the cosmetic industry, this compound is incorporated into skincare products aimed at reducing hyperpigmentation and improving skin tone. Its efficacy in inhibiting melanin production makes it a valuable ingredient in treatments for conditions like melasma . Studies have shown that formulations containing tranexamic acid can significantly improve skin appearance when used over extended periods.

Diagnostic Applications

Fibrinolytic Activity Assays

this compound is also employed in diagnostic assays to measure fibrinolytic activity. These assays provide essential data that can help diagnose various clotting disorders and assess the effectiveness of anticoagulant therapies .

Drug Delivery Systems

Targeted Drug Delivery

Recent research has explored the use of this compound in developing targeted drug delivery systems. The compound's properties allow for improved efficacy and safety of therapeutic agents by enabling localized delivery, which minimizes systemic side effects . For instance, biocompatible polymer microneedles have been developed to deliver tranexamic acid transdermally, offering a novel approach to treating skin conditions without invasive procedures .

Case Studies

作用机制

The mechanism of action of BOC-TRANEXAMIC ACID involves the reversible protection of the amino group, which allows for selective reactions at other functional groups. The BOC group can be removed under acidic conditions, revealing the free amino group for further chemical transformations. This selective protection and deprotection strategy is crucial in multi-step organic synthesis .

相似化合物的比较

Similar Compounds

Tranexamic Acid: The parent compound, used as an antifibrinolytic agent.

BOC-Lysine: Another BOC-protected amino acid used in peptide synthesis.

BOC-Phenylalanine: A BOC-protected aromatic amino acid used in organic synthesis

Uniqueness

BOC-TRANEXAMIC ACID is unique due to its cyclohexane ring structure, which imparts different steric and electronic properties compared to other BOC-protected amino acids. This makes it particularly useful in the synthesis of cyclic peptides and other complex organic molecules .

生物活性

Introduction

BOC-TRANEXAMIC ACID (Boc-TA) is a derivative of tranexamic acid (TA), an antifibrinolytic agent widely used in clinical settings to reduce bleeding. While TA has been extensively studied for its hemostatic properties, the biological activity of Boc-TA, particularly in cancer therapy and other therapeutic areas, is less understood. This article reviews the biological activity of Boc-TA, highlighting its mechanisms, efficacy in various studies, and potential applications.

Boc-TA functions primarily as a lysine analogue, inhibiting the binding of plasminogen to fibrin and thereby preventing the conversion of plasminogen to plasmin. This inhibition is crucial in various physiological processes beyond hemostasis, including:

- Cell Signaling : By blocking plasmin-mediated pathways, Boc-TA may interfere with signaling cascades that promote tumor growth.

- Protein Synthesis : Studies have shown that Boc-TA can inhibit protein synthesis, affecting the viability of cancer cells.

- Acetylation Modulation : Boc-TA alters the acetylation status of lysine residues in proteins, impacting gene expression and cellular function.

Efficacy in Cancer Studies

Recent research has indicated that Boc-TA may exhibit anticancer properties similar to those of TA. Notable findings include:

-

In Vitro Studies :

- Boc-TA demonstrated significant reductions in the viability of various cancer cell lines, including breast and prostate cancers. For instance, MTT assays revealed that Boc-TA suppressed cell viability in DU145 (prostate) and MDA-MB-468 (breast) cell lines at concentrations as low as 0.25% (w/v) .

- The compound inhibited DNA synthesis in cancer cells, suggesting a potential role in disrupting cell proliferation .

- In Vivo Studies :

Table 1: Summary of In Vitro and In Vivo Findings

| Study Type | Cancer Type | Treatment Dose | Effect on Viability |

|---|---|---|---|

| In Vitro | Prostate (DU145) | 0.25% (w/v) | Significant reduction |

| In Vitro | Breast (MDA-MB-468) | 0.25% (w/v) | Significant reduction |

| In Vivo | Breast Tumors | 375 mg/kg | Reduced tumor size |

Surgical Use

In surgical settings, local administration of tranexamic acid has been shown to reduce blood loss effectively . While direct studies on Boc-TA are sparse, the implications for its use in high-risk surgeries could be significant given its mechanism of action.

Safety Profile

The safety profile of Boc-TA is still under investigation; however, existing literature on TA suggests a generally favorable safety margin when used appropriately. Concerns regarding prothrombotic effects and seizures associated with high doses of TA have been noted but are less prominent with lower doses . Further studies are needed to establish the safety and efficacy of Boc-TA specifically.

属性

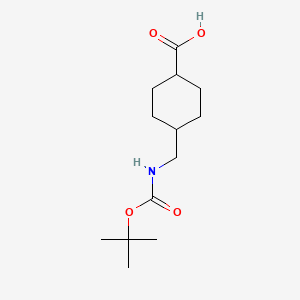

IUPAC Name |

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEKNJGFCSHZID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347564 | |

| Record name | 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162046-58-4, 27687-14-5 | |

| Record name | 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1r,4r)-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。